molecular formula C22H25ClN2O5S B11347665 Ethyl 4-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11347665
M. Wt: 465.0 g/mol
InChI Key: RHTAGSUUUPPBDO-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the 3-Chlorophenyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The amide bond is formed by reacting the piperidine derivative with 4-aminobenzoic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential use in the development of bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential pharmacological properties.
  • May serve as a lead compound in drug discovery.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in materials science.

Mechanism of Action

The mechanism of action of ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • ETHYL 4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE
  • ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE

Uniqueness:

  • The position of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and biological activity.
  • The specific arrangement of functional groups in ETHYL 4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE may confer unique properties compared to its isomers.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 4-[[1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-2-30-22(27)18-6-8-20(9-7-18)24-21(26)17-10-12-25(13-11-17)31(28,29)15-16-4-3-5-19(23)14-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,24,26)

InChI Key

RHTAGSUUUPPBDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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